4-FLUORO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}BENZAMIDE
Overview
Description
4-Fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide is a complex organic compound that features multiple functional groups, including fluorine, trifluoromethyl, benzodiazole, oxadiazole, and benzamide
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Probes: It can be used in the development of probes for imaging or studying biological processes.
Industry
Electronics: Use in the synthesis of materials for electronic devices due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide typically involves multi-step reactions. The process may include:
Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Synthesis of the oxadiazole ring: This can be done via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The final steps involve coupling the synthesized intermediates using reagents like carbodiimides or other coupling agents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole and oxadiazole rings.
Reduction: Reduction reactions may target the nitro groups if present in intermediates.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation products: Oxidized derivatives of the benzodiazole and oxadiazole rings.
Reduction products: Reduced forms of nitro intermediates.
Substitution products: Compounds where fluorine or trifluoromethyl groups are replaced by nucleophiles.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity through interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzamide: Shares the benzamide core but lacks the additional functional groups.
1,3-Benzodiazole derivatives: Similar benzodiazole ring but different substituents.
Oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Uniqueness
The uniqueness of 4-fluoro-N-{2-[(3-{[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]methyl}-1,2,4-oxadiazol-5-yl)formamido]ethyl}benzamide lies in its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4N6O3/c22-13-7-5-12(6-8-13)17(32)26-9-10-27-18(33)19-29-16(30-34-19)11-31-15-4-2-1-3-14(15)28-20(31)21(23,24)25/h1-8H,9-11H2,(H,26,32)(H,27,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJHJDNHYQTOTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCCNC(=O)C4=CC=C(C=C4)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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